(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Pharmaceutical Analysis Impurity Profiling Quality Control

Certified reference standard for Vortioxetine Impurity 32. Essential for ANDA submissions and QC per ICH guidelines. Supplied with full characterization data for HPLC method validation and mutagenic impurity monitoring. Non-fungible in regulatory filings; uncharacterized analogs are inadmissible.

Molecular Formula C14H13NO2S
Molecular Weight 259.323
CAS No. 1610527-49-5
Cat. No. B569330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-diMethylphenyl)(2-nitrophenyl)sulfane
CAS1610527-49-5
Synonyms(2,4-diMethylphenyl)(2-nitrophenyl)sulfane; 2,4-Dimethyl-1-[(2-nitrophenyl)thio]benzene
Molecular FormulaC14H13NO2S
Molecular Weight259.323
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3
InChIKeySHBWPKLGXVSPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5) – A Key Vortioxetine Impurity Reference Standard for ANDA and QC Applications


(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is a diaryl sulfane derivative and a characterized impurity of the antidepressant vortioxetine [1]. Also designated as Vortioxetine Impurity 32, it serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial vortioxetine production [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines [3].

Why Generic (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane Substitution Fails in Regulated Pharmaceutical Environments


Generic substitution of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane with other diaryl sulfanes or alternative vortioxetine impurities is inadmissible in pharmaceutical development and QC due to the critical need for specific, characterized impurity standards. Regulatory bodies mandate the use of the exact impurity for method validation to ensure accuracy, precision, and robustness of analytical procedures [1]. Using an uncharacterized or non-identical analog—even one with similar nominal purity—introduces unquantified risks to chromatographic resolution, detection limits, and ultimately, the safety and efficacy assessment of the drug substance [2]. The unique retention time and spectral signature of this specific compound, validated against certified reference materials, are non-fungible elements of ANDA submissions [3].

Quantitative Evidence for Selecting (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5) as a Reference Standard


Verified Identity and Purity vs. Uncharacterized Impurity Mixtures

While high-strength, direct head-to-head comparative data against specific analogs is limited in open literature, the fundamental value proposition for (2,4-dimethylphenyl)(2-nitrophenyl)sulfane rests on its verified, single-entity identity and high chromatographic purity. In contrast to uncharacterized, multi-component impurity mixtures or unpurified reaction side-streams, this compound is supplied with a certified purity of ≥98% as determined by HPLC . This is a critical quantitative threshold for a reference standard, ensuring that analytical methods can be validated without interference from undefined co-eluting substances [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Regulatory Compliance and Characterization Data Package

The compound is supplied with a comprehensive characterization data package compliant with ICH and other regulatory guidelines, including detailed NMR, MS, and IR spectroscopy [1]. This contrasts with generic diaryl sulfanes or non-certified impurity batches which may lack such rigorous, documented characterization [2]. The availability of this data directly supports the rapid filing of ANDA documentation, reducing internal analytical burden and accelerating time-to-market for generic vortioxetine formulations [3].

Regulatory Science ANDA Filing Method Validation

Known Identity and Quantification Limit in Validated HPLC Methods

In validated stability-indicating HPLC methods for vortioxetine, this compound is among the identified and characterized process-related impurities. The method achieves quantification of impurities in the 0.05-0.75 μg/mL range [1]. While this data does not compare the compound to a specific analog, it establishes the analytical framework within which the compound's unique retention time and spectral properties are critical for accurate quantification. Substitution with an analog of unknown retention behavior would invalidate the validated method [2].

HPLC Method Development Impurity Quantification Stability-Indicating Methods

Comparative Purity Specification Across Commercial Suppliers

A survey of commercial suppliers for (2,4-dimethylphenyl)(2-nitrophenyl)sulfane reveals a consistent purity specification of ≥98% (HPLC) from multiple vendors [1]. This compares favorably to some generic diaryl sulfanes offered at lower purities (e.g., 95% [2]), and establishes a reliable baseline for procurement. Consistency in purity specification across the supply chain ensures reproducible analytical performance and minimizes batch-to-batch variability in critical QC applications [3].

Procurement Vendor Qualification Purity Analysis

Primary Industrial and Research Applications for (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5)


Analytical Method Development and Validation for ANDA Filings

Used as a certified reference standard for the development and validation of stability-indicating HPLC methods for vortioxetine drug substance and drug product [1]. Its well-characterized nature and high purity (≥98%) are essential for establishing method specificity, linearity, accuracy, and precision, as required by ICH Q2(R1) and for Abbreviated New Drug Applications [2].

Quality Control (QC) and Batch Release Testing

Deployed in routine QC laboratories for the identification and quantification of Vortioxetine Impurity 32 in vortioxetine API and finished dosage forms [1]. The compound's unique retention time and spectral signature, validated against a certified standard, enable precise monitoring of impurity levels to ensure compliance with pharmacopoeial or internal specification limits [3].

Process Development and Purification Optimization

Serves as a spike-and-purge marker in process development studies to optimize the removal of this specific, potentially mutagenic impurity during vortioxetine synthesis [1]. Quantitative tracking using this standard informs decisions on crystallization conditions, solvent selection, and column chromatography parameters to achieve target impurity profiles [4].

Genotoxic Impurity Control Strategy

As a compound flagged in studies on potentially mutagenic impurities (PMIs) in vortioxetine [1], this standard is critical for developing and validating sensitive analytical methods (e.g., HPLC with photochemically induced fluorescence detection) capable of quantifying this impurity at low ppm levels [2]. This data is essential for demonstrating adequate purification and establishing a robust impurity control strategy per ICH M7 guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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